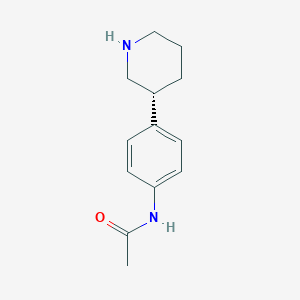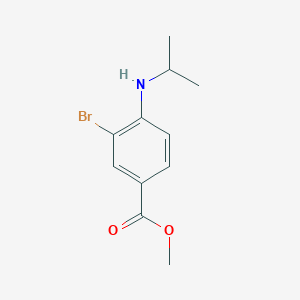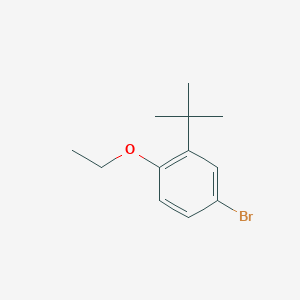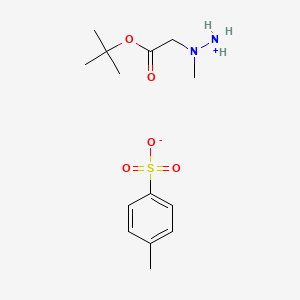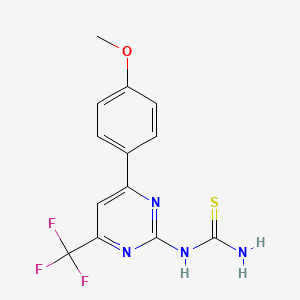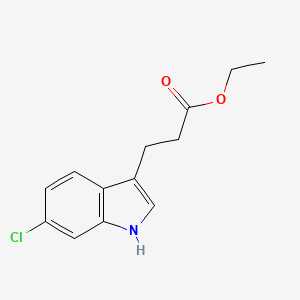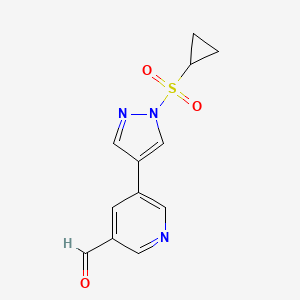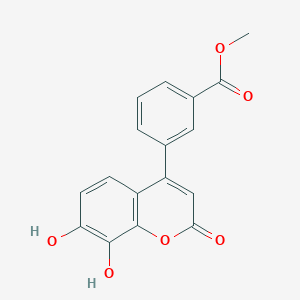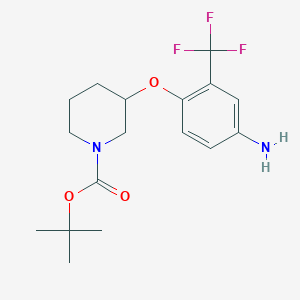
3-(4-Amino-2-trifluoromethyl-phenoxy)-piperidine-1-carboxylic acid tert-butyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Amino-2-trifluoromethylphenoxy)-piperidine-1-carboxylic acid tert-butyl ester is a complex organic compound characterized by the presence of a trifluoromethyl group, an amino group, and a piperidine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Amino-2-trifluoromethylphenoxy)-piperidine-1-carboxylic acid tert-butyl ester typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Phenoxy Intermediate: The reaction begins with the nucleophilic substitution of 4-amino-2-trifluoromethylphenol with a suitable halide to form the phenoxy intermediate.
Piperidine Ring Formation: The phenoxy intermediate is then reacted with piperidine under basic conditions to form the piperidine ring.
Carboxylation: The piperidine derivative is then carboxylated using tert-butyl chloroformate to introduce the tert-butyl ester group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Amino-2-trifluoromethylphenoxy)-piperidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The trifluoromethyl group can be reduced under specific conditions.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid and nitric acid.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Reduced trifluoromethyl derivatives.
Substitution: Various substituted phenoxy derivatives.
Aplicaciones Científicas De Investigación
3-(4-Amino-2-trifluoromethylphenoxy)-piperidine-1-carboxylic acid tert-butyl ester has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential use as a drug candidate.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(4-Amino-2-trifluoromethylphenoxy)-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily. The amino group can form hydrogen bonds with biological targets, while the piperidine ring provides structural stability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(Amino-2-trifluoromethylphenoxy)-piperidine-1-carboxylic acid methyl ester
- 3-(4-Amino-2-trifluoromethylphenoxy)-azetidine-1-carboxylic acid tert-butyl ester
Uniqueness
3-(4-Amino-2-trifluoromethylphenoxy)-piperidine-1-carboxylic acid tert-butyl ester is unique due to the presence of the piperidine ring, which imparts distinct pharmacological properties compared to similar compounds with different ring structures. The trifluoromethyl group also enhances its stability and lipophilicity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C17H23F3N2O3 |
|---|---|
Peso molecular |
360.4 g/mol |
Nombre IUPAC |
tert-butyl 3-[4-amino-2-(trifluoromethyl)phenoxy]piperidine-1-carboxylate |
InChI |
InChI=1S/C17H23F3N2O3/c1-16(2,3)25-15(23)22-8-4-5-12(10-22)24-14-7-6-11(21)9-13(14)17(18,19)20/h6-7,9,12H,4-5,8,10,21H2,1-3H3 |
Clave InChI |
DQNUVENDMOCYRD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCCC(C1)OC2=C(C=C(C=C2)N)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N'-[(1E)-1-(3-aminophenyl)ethylidene]-2-(4-methoxyphenoxy)acetohydrazide](/img/structure/B13722189.png)
